Mono-Methyl Succinate
CAS No.: 214222-47-6
Cat. No.: VC14444755
Molecular Formula: C5H7O4-
Molecular Weight: 131.11 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 214222-47-6 |
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Molecular Formula | C5H7O4- |
Molecular Weight | 131.11 g/mol |
IUPAC Name | 4-methoxy-4-oxobutanoate |
Standard InChI | InChI=1S/C5H8O4/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H,6,7)/p-1 |
Standard InChI Key | JDRMYOQETPMYQX-UHFFFAOYSA-M |
Canonical SMILES | COC(=O)CCC(=O)[O-] |
Chemical Identity and Structural Properties
Mono-methyl succinate, systematically named 4-methoxy-4-oxobutanoic acid, is characterized by the molecular formula C₅H₈O₄ and a molar mass of 132.11 g/mol. Its structure consists of a succinic acid backbone with one carboxylic acid group esterified by a methyl group (Figure 1) .
Physical and Chemical Characteristics
Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Mono-Methyl Succinate
The compound’s pKa of ~4.42 indicates moderate acidity, consistent with its dual functionality as both a carboxylic acid and an ester . Its limited water solubility contrasts with high miscibility in polar organic solvents, a trait exploited in extraction and purification processes .
Synthesis and Industrial Production
Esterification of Succinic Acid
The primary synthesis route involves the mono-esterification of succinic acid with methanol under acidic catalysis:
Reaction conditions typically employ sulfuric acid or ion-exchange resins at 60–80 °C, yielding purities >95% . Industrial protocols optimize methanol-to-succinic acid molar ratios (1:1 to 1.5:1) to minimize di-ester byproducts .
Alternative Routes
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Succinic Anhydride Methanolysis:
This method avoids water formation, simplifying downstream separation . -
Enzymatic Catalysis: Emerging approaches use lipases (e.g., Candida antarctica) for greener synthesis, though yields remain lower (~70%) compared to chemical methods .
Applications in Research and Industry
Pharmaceutical Intermediates
Mono-methyl succinate serves as a precursor in synthesizing:
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Antimicrobial Agents: Recent studies demonstrate its incorporation into Lactobacillus plantarum culture supernatants, which exhibit pro-healing effects in chronic skin wounds by modulating pathogenic biofilm formation .
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Prodrug Formulations: Its ester group enhances the lipophilicity of active pharmaceutical ingredients, improving membrane permeability .
Specialty Chemicals
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Candle Manufacturing: As a smokeless, odorless substrate for color candles, it replaces traditional stearic acid blends .
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Polymer Modification: Reacted with diols, it forms biodegradable polyesters for controlled-release drug delivery systems .
Distinction from Menthyl Succinate Variants
A namesake compound, (-)-menthyl succinate (CAS 77341-67-4), shares the “mono-methyl” designation but differs structurally (C₁₄H₂₄O₄) and functionally. Used primarily as a food flavorant (FEMA 3810), it imparts a cooling mint taste but lacks the pharmaceutical applications of 3878-55-5 .
Parameter | Detail | Source |
---|---|---|
Storage Conditions | Sealed, dry, room temperature | |
Stability | Stable; incompatible with strong oxidizers | |
TSCA Status | Listed | |
EPA Registration | 3878-55-5 |
Analytical Characterization
Modern techniques for quality control include:
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NMR Spectroscopy: Distinct peaks at δ 3.65 (ester -OCH₃) and δ 12.1 (carboxylic -COOH) .
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HPLC: Reverse-phase C18 columns with UV detection at 210 nm resolve mono-methyl succinate from di-esters .
Future Research Directions
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Wound Healing Mechanisms: Elucidate the compound’s role in enhancing fibroblast migration in chronic wounds.
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Green Synthesis: Optimize enzymatic pathways for industrial-scale production.
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Polymer Applications: Explore copolymerization with lactides for biomedical scaffolds.
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